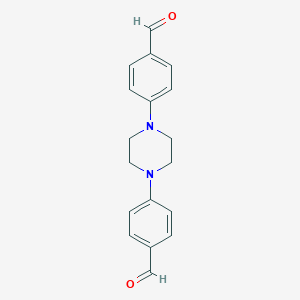

4,4'-(Piperazine-1,4-diyl)dibenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 725988. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(4-formylphenyl)piperazin-1-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-13-15-1-5-17(6-2-15)19-9-11-20(12-10-19)18-7-3-16(14-22)4-8-18/h1-8,13-14H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUIYMOPBHBVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388302 | |

| Record name | 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10159-39-4 | |

| Record name | 10159-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Unveiling a Symmetrical Workhorse for Advanced Synthesis

An In-depth Technical Guide to 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde

In the landscape of chemical synthesis, certain molecules distinguish themselves not by inherent complexity, but by the elegant simplicity and profound utility they offer. This compound, CAS 10159-39-4, is a paramount example of such a molecule. Its rigid, symmetrical structure, featuring a central piperazine core flanked by two reactive benzaldehyde moieties, establishes it as a quintessential building block for researchers in materials science and drug discovery. This guide moves beyond a simple recitation of facts to provide a deeper, field-tested understanding of this compound. We will explore the causality behind its synthesis, the logic of its reactivity, and the innovative applications it enables, offering a comprehensive resource for the discerning scientist.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the bedrock of its effective application in any research endeavor. The data presented below are essential for reaction planning, purification, and structural confirmation.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 10159-39-4 | [1] |

| Molecular Formula | C₁₈H₁₈N₂O₂ | [2] |

| Molecular Weight | 294.35 g/mol | [2] |

| IUPAC Name | 4-[4-(4-formylphenyl)piperazin-1-yl]benzaldehyde | [2] |

| Synonyms | 4,4'-(1,4-Piperazinediyl)bis-benzaldehyde | [2] |

| Appearance | Light yellow solid | [3] |

| Purity | Typically ≥98% | [1] |

| Storage | 4°C, stored under nitrogen | - |

Spectroscopic Signature

-

¹H NMR (Expected): In a solvent like CDCl₃, the spectrum would exhibit three main signals:

-

A sharp singlet for the aldehydic protons (-CHO) , expected far downfield around δ 9.8-10.0 ppm .

-

Two distinct doublets in the aromatic region, representing an AA'BB' system for the phenyl protons. The protons ortho to the aldehyde group would appear around δ 7.7-7.8 ppm , while the protons ortho to the piperazine nitrogen would be shifted upfield to around δ 6.9-7.0 ppm due to the electron-donating effect of the nitrogen.

-

A singlet for the eight equivalent piperazine protons (-CH₂CH₂-) around δ 3.4-3.5 ppm . The equivalence arises from the rapid chair-to-chair interconversion of the piperazine ring at room temperature.

-

-

¹³C NMR (Expected): The proton-decoupled spectrum would be characterized by its simplicity due to the molecule's symmetry:

-

Aldehyde Carbonyl (C=O): ~190-192 ppm

-

Aromatic C-N: ~150-155 ppm

-

Aromatic C-CHO: ~130-135 ppm

-

Aromatic C-H (ortho to CHO): ~130 ppm

-

Aromatic C-H (ortho to N): ~115-120 ppm

-

Piperazine Carbons (C-N): ~45-50 ppm

-

-

IR Spectroscopy (Expected): Key vibrational modes would confirm the presence of the primary functional groups:

-

~1685-1705 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde.

-

~2720 cm⁻¹ and ~2820 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde proton (Fermi resonance).

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2800-3000 cm⁻¹: Aliphatic C-H stretching from the piperazine ring.

-

~1580-1600 cm⁻¹: Aromatic C=C stretching.

-

~1200-1300 cm⁻¹: Aryl C-N stretching.

-

-

Mass Spectrometry (Expected):

-

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 294.14 , corresponding to the molecular formula C₁₈H₁₈N₂O₂.

-

Synthesis Protocol and Mechanistic Rationale

The most efficient and widely documented method for preparing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is both high-yielding and operationally simple.

Core Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis hinges on the reaction of piperazine with two equivalents of an activated 4-halobenzaldehyde, typically 4-fluorobenzaldehyde. The causality is clear:

-

Nucleophile: The secondary amine groups of the piperazine act as the nucleophile.

-

Electrophile: The 4-fluorobenzaldehyde serves as the electrophile. The carbon atom attached to the fluorine is electron-deficient.

-

Activation: The reaction is feasible because the potent electron-withdrawing aldehyde group (-CHO) in the para position activates the aromatic ring toward nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex). Fluorine is an excellent leaving group for SₙAr reactions due to its high electronegativity, which enhances the electrophilicity of the ipso-carbon.

Validated Experimental Protocol

This protocol is adapted from a documented synthesis which reports a 93% yield.[3]

Materials:

-

Piperazine (1.0 g, 11.62 mmol)

-

4-Fluorobenzaldehyde (1.44 g, 11.62 mmol - Note: The reference uses 0.63 mL, 5.81 mmol, suggesting a 2:1 molar ratio of piperazine to 4-fluorobenzaldehyde is not strictly necessary, but a 1:2 ratio of piperazine to the halide is stoichiometrically required for the final product. The procedure below is adjusted for clarity to target the disubstituted product). For the purpose of this guide, we will assume a stoichiometric ratio targeting the final product: Piperazine (0.85 g, 9.86 mmol) and 4-Fluorobenzaldehyde (2.45 g, 19.72 mmol).

-

2-Methoxyethanol

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

Procedure:

-

Dissolution: In a round-bottom flask, dissolve piperazine (0.85 g, 9.86 mmol) in a solvent mixture of deionized water (18 mL) and 2-methoxyethanol (20 mL).

-

Heating: Heat the mixture to reflux with stirring.

-

Addition of Electrophile: In a separate vessel, dissolve 4-fluorobenzaldehyde (2.45 g, 19.72 mmol) in 2-methoxyethanol (10 mL). Add this solution dropwise to the refluxing piperazine mixture.

-

Reaction: Continue to reflux the reaction mixture for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation & Isolation: After cooling the mixture to room temperature, pour it into a beaker containing 100 mL of deionized water. A light yellow precipitate will form.

-

Filtration & Drying: Collect the solid product by vacuum filtration, washing the precipitate with additional water. Dry the collected solid in a vacuum oven to obtain the final product.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this molecule is realized in its application as a versatile linker and scaffold. Its rigid, C₂-symmetric nature and dual reactive sites make it an ideal candidate for constructing highly ordered, functional superstructures.

Materials Science: A Premier Linker for Covalent Organic Frameworks (COFs)

The dialdehyde functionality is perfectly suited for the synthesis of imine-linked COFs.[1] These materials are porous, crystalline polymers with applications in gas storage, catalysis, and sensing.

Mechanism of COF Formation: The formation of a COF using this linker typically involves a condensation reaction with a multitopic amine, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB) or melamine, under solvothermal conditions. The reaction forms robust and reversible imine (-C=N-) bonds, which allows for "error correction" during the crystallization process, leading to a highly ordered, porous framework.[1] The geometry of the dialdehyde linker and the chosen amine dictates the final topology of the COF.

Caption: Formation of a Covalent Organic Framework (COF) via imine condensation.

Medicinal Chemistry: Leveraging a Privileged Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry. This means it is a structural motif that frequently appears in successful drugs across various therapeutic areas. Its presence imparts favorable pharmacokinetic properties, such as:

-

Improved Solubility: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility.

-

Oral Bioavailability: The scaffold is metabolically robust and often contributes to good absorption, distribution, metabolism, and excretion (ADME) profiles.

-

CNS Penetration: The piperazine moiety is a common feature in centrally-acting drugs, suggesting it can facilitate crossing the blood-brain barrier.

While this compound is not itself a therapeutic agent, it serves as an invaluable starting material. The dual aldehyde groups provide synthetic handles for elaboration into more complex drug candidates through reactions like reductive amination, Wittig reactions, or oxidation to dicarboxylic acids, which can then be coupled to other molecules of interest. Researchers have used piperazine derivatives to develop agents with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed.

-

Usage: This compound is intended for research and development purposes only. It is not for human or veterinary use.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: While specific toxicity data for this compound is not extensively published, chemicals with aldehyde functionalities can be irritants. Avoid inhalation of dust and contact with skin and eyes. For comprehensive information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably at 4°C under an inert nitrogen atmosphere to prevent oxidation of the aldehyde groups.

References

-

4 - Supporting Information . (n.d.). Retrieved January 14, 2026, from [Link]

-

This compound . (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue . (n.d.). Retrieved January 14, 2026, from [Link]

-

A bifunctional covalent organic framework as an efficient platform for cascade catalysis . (2017). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines . (2021). MDPI. Retrieved January 14, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]

-

piperazine-1,4-dicarbaldehyde . (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

4-{3,5-Bis[2,3,5,6-tetrafluoro-4-(piperazin-1-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}benzaldehyde in the Synthesis of New Dendritic Chromophores . (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling . (2016). Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

Benzaldehyde . (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors . (2024). PubMed. Retrieved January 14, 2026, from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

-

The medicinal chemistry of piperazines: A review . (2024). PubMed. Retrieved January 14, 2026, from [Link]

-

5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) . (2019). MDPI. Retrieved January 14, 2026, from [Link]

-

exploring pharmacological significance of piperazine scaffold . (2016). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 14, 2026, from [Link]

-

Study of Heterocyclic Ring Systems: Biopharmaceutical Applications of Substituted 4H-1,4-Benzothiazine and Piperazine . (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

4,4'-(Piperazine-1,4-diyl)dibenzaldehyde molecular structure

An In-depth Technical Guide to the Molecular Structure and Applications of 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde

Authored by: A Senior Application Scientist

Foreword: This guide provides a comprehensive examination of this compound, a molecule of significant interest in contemporary materials science and medicinal chemistry. We will dissect its structural attributes, explore its synthesis, and illuminate its role as a versatile building block. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this compound.

Core Molecular Identity and Structure

This compound, with the CAS Number 10159-39-4, is a symmetrical organic compound featuring a central piperazine ring N,N'-disubstituted with two para-formylphenyl groups.[1][2][3] Its molecular formula is C₁₈H₁₈N₂O₂ and it has a molecular weight of approximately 294.35 g/mol .[1][4][5]

The molecule's IUPAC name is 4-[4-(4-formylphenyl)piperazin-1-yl]benzaldehyde.[1] The core structure consists of a six-membered piperazine heterocycle, which typically adopts a stable chair conformation to minimize steric strain.[6] This central ring is bonded via its two nitrogen atoms to the C4 position of two separate benzaldehyde units. This symmetrical arrangement and the presence of two reactive aldehyde functional groups are the primary determinants of its utility in chemical synthesis.[2]

The rigidity imparted by the aromatic rings, combined with the conformational characteristics of the piperazine scaffold, makes it an excellent candidate for constructing well-defined, ordered supramolecular structures.[2]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve piperazine (1.0 g, 11.62 mmol) in a solvent mixture of water (18 mL) and 2-methoxyethanol (20 mL). [4]The use of a mixed aqueous-organic solvent system ensures the solubility of both the polar piperazine and the less polar benzaldehyde derivative.

-

Heating: Heat the mixture to reflux.

-

Addition of Aldehyde: Slowly add a solution of 4-fluorobenzaldehyde (0.63 mL, 5.81 mmol, which is a 2:1 molar ratio relative to piperazine) dissolved in 2-methoxyethanol (5 mL). [4]4. Reaction: Continue to reflux the reaction mixture for 12 hours to ensure the completion of the double substitution. [4]5. Isolation: After cooling to room temperature, pour the reaction mixture into a larger volume of water (50 mL). The product, being significantly less soluble in water than the reactants or byproducts, will precipitate out as a light yellow solid. [4]6. Purification: Collect the precipitate by filtration and wash it with water to remove any residual salts or unreacted piperazine.

-

Drying: Dry the filtered solid to obtain the final product. This method has been reported to yield a yellow solid with a high yield of 93%. [4]

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not provided in the initial search results, the molecular structure allows for a reliable prediction of its key spectroscopic features based on well-established principles.

-

¹H NMR Spectroscopy:

-

Aldehyde Protons (-CHO): A singlet is expected in the downfield region, typically around δ 9.5-10.0 ppm, due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons: Two sets of doublets are anticipated for the benzaldehyde rings, characteristic of a 1,4-disubstituted benzene system. The protons ortho to the aldehyde group would appear further downfield (approx. δ 7.7-7.9 ppm) than the protons ortho to the piperazine nitrogen (approx. δ 6.9-7.1 ppm).

-

Piperazine Protons (-CH₂-): A singlet or a set of multiplets would be observed in the aliphatic region (approx. δ 3.3-3.5 ppm) corresponding to the eight equivalent protons of the piperazine ring.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-195 ppm.

-

Aromatic Carbons: Four distinct signals for the aromatic carbons would be expected, with the carbon attached to the nitrogen (ipso-carbon) and the carbon attached to the aldehyde group showing characteristic shifts.

-

Piperazine Carbons (-CH₂-): A signal in the aliphatic region, typically around δ 45-50 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1680 cm⁻¹.

-

C-N Stretch (Aromatic Amine): An absorption band in the region of 1340-1250 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-H Stretch (Aromatic & Aldehyde): Signals appearing around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively.

-

Applications in Research and Development

The true value of this compound lies in its role as a bifunctional linker or building block. The two terminal aldehyde groups serve as highly reactive handles for a variety of chemical transformations. [2]

A. Covalent Organic Frameworks (COFs)

This molecule is an exemplary building block for the synthesis of imine-linked COFs. [2]COFs are porous, crystalline polymers with ordered structures, making them suitable for applications in gas storage, catalysis, and sensing. The aldehyde groups of this compound can undergo condensation reactions with multitopic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form robust and stable imine (-C=N-) linkages, creating a predictable and porous network. The symmetrical and rigid nature of the dibenzaldehyde unit helps ensure the formation of highly crystalline and ordered frameworks. [2]

Caption: Role in the synthesis of Covalent Organic Frameworks (COFs).

B. Drug Discovery and Medicinal Chemistry

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. [7]Arylpiperazine derivatives, in particular, are known to interact with a variety of biological targets, especially central nervous system (CNS) receptors like serotonin (5-HT) and dopamine receptors. [8][9] While specific biological activity for this compound is not extensively reported, its structure serves as a valuable starting point for the synthesis of novel therapeutic agents. The aldehyde groups can be readily modified via reactions such as:

-

Reductive Amination: To introduce diverse amine-containing side chains, expanding the chemical space for library synthesis.

-

Oxidation: To form the corresponding dicarboxylic acid, creating a different type of linker.

-

Wittig Reaction: To generate derivatives with carbon-carbon double bonds.

This versatility allows for the systematic exploration of structure-activity relationships (SAR) in the development of new drug candidates. [8]

Conclusion

This compound is more than a simple organic molecule; it is a powerful and versatile platform for innovation. Its symmetrical structure, anchored by a central piperazine ring and equipped with two reactive aldehyde functionalities, provides a predictable and robust building block for the rational design of advanced materials like COFs and for the synthesis of complex molecules in drug discovery programs. A thorough understanding of its synthesis, structure, and reactivity is essential for scientists aiming to leverage its full potential in creating next-generation materials and therapeutics.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Supporting Information for a chemical study. Source not specified. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

4-{3,5-Bis[2,3,5,6-tetrafluoro-4-(piperazin-1-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}benzaldehyde in the Synthesis of New Dendritic Chromophores. ResearchGate. [Link]

-

Piperazine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]

-

Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation. National Institutes of Health. [Link]

-

1,4-Dibenzylpiperazine. PubMed Central, National Institutes of Health. [Link]

-

Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. [Link]

-

Spectroscopic (FT-IR, FT-Raman, UV, NMR, NLO) investigation, molecular docking and molecular simulation dynamics on 1-Methyl-3-Phenylpiperazine. OUCI. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

-

Spectral studies and nonlinear optical properties of an organic crystal: Piperazine-1, 4-diiumbis (4-aminobenzenesulfonate). ResearchGate. [Link]

-

Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. This compound | C18H18N2O2 | CID 3006251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound 98.00% | CAS: 10159-39-4 | AChemBlock [achemblock.com]

- 4. 4,4'-(1,4-piperazinediyl)bis-Benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. This compound [sigmaaldrich.com]

- 6. 1,4-Dibenzylpiperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde

Introduction: The Strategic Importance of 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde

This compound is a symmetrical aromatic dialdehyde featuring a central piperazine ring. This unique structural motif imparts a combination of rigidity and functionality that has made it a valuable building block in several advanced chemical applications. For researchers, scientists, and professionals in drug development, this compound serves as a critical linker in the construction of complex molecular architectures, most notably in the burgeoning field of Covalent Organic Frameworks (COFs). The aldehyde groups provide reactive sites for the formation of imine bonds, a key reaction in the assembly of porous, crystalline COF materials. These materials are of significant interest for applications such as gas storage, catalysis, and targeted drug delivery.

The piperazine core is a well-established pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its presence can influence a molecule's solubility, pharmacokinetic properties, and ability to interact with biological targets.[1] Consequently, derivatives of this compound are actively explored in the design of novel therapeutic agents, particularly in oncology.[3]

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles and practical experimental considerations. We will delve into three core methodologies: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Ullmann Condensation. Each pathway will be analyzed for its mechanistic intricacies, advantages, and limitations, providing the reader with the necessary expertise to select and execute the optimal synthesis for their specific research and development needs.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of this compound fundamentally relies on the formation of two carbon-nitrogen (C-N) bonds between the piperazine nitrogen atoms and two 4-formylphenyl groups. The choice of synthetic strategy is often dictated by the desired scale, cost-effectiveness, and tolerance to other functional groups. The three primary approaches are summarized below.

| Synthetic Pathway | Key Features | Typical Reagents | Catalyst |

| Nucleophilic Aromatic Substitution (SNAr) | Cost-effective, suitable for large-scale synthesis. Requires an activated aryl halide. | Piperazine, 4-Fluorobenzaldehyde | None (Base-mediated) |

| Buchwald-Hartwig Amination | High functional group tolerance, broad substrate scope. | Piperazine, 4-Bromobenzaldehyde or 4-Chlorobenzaldehyde | Palladium-based |

| Ullmann Condensation | A classic method for C-N bond formation. Often requires harsher reaction conditions. | Piperazine, 4-Iodobenzaldehyde | Copper-based |

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a direct and often high-yielding method for the synthesis of this compound. This reaction is contingent on the presence of an electron-withdrawing group on the aromatic ring, which activates it towards nucleophilic attack. In this case, the aldehyde group serves this purpose, making halobenzaldehydes suitable substrates.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic piperazine attacks the carbon atom bearing the leaving group (typically a halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing aldehyde group. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.

Caption: Generalized SNAr mechanism for the synthesis.

Experimental Protocol: Synthesis from 4-Fluorobenzaldehyde

This protocol is adapted from a patented procedure and offers a high yield.[4]

Materials:

-

Piperazine (1.0 g, 11.62 mmol)

-

4-Fluorobenzaldehyde (0.63 mL, 5.81 mmol)

-

2-Methoxyethanol (25 mL)

-

Water (18 mL for reaction, 50 mL for precipitation)

Procedure:

-

In a round-bottom flask, dissolve piperazine in a mixture of water (18 mL) and 2-methoxyethanol (20 mL).

-

Heat the mixture to reflux.

-

In a separate container, dissolve 4-fluorobenzaldehyde (0.63 mL) in 2-methoxyethanol (5 mL).

-

Add the 4-fluorobenzaldehyde solution dropwise to the refluxing piperazine mixture.

-

Continue to reflux the reaction mixture for 12 hours.

-

After cooling to room temperature, pour the mixture into water (50 mL) to precipitate the product.

-

Collect the light yellow precipitate by filtration.

-

Dry the solid to obtain this compound.

Expected Yield: 93%[4]

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of 4-fluorobenzaldehyde. The final product can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It offers a broader substrate scope compared to SNAr, with the ability to use less reactive aryl halides such as chlorides and bromides.[5]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:[6]

-

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromobenzaldehyde) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The piperazine coordinates to the Pd(II) center, followed by deprotonation by a base (e.g., sodium tert-butoxide) to form a palladium amide complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired diarylamine product, which regenerates the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis from 4-Bromobenzaldehyde (General Procedure)

Materials:

-

4-Bromobenzaldehyde

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)2)

-

A suitable phosphine ligand (e.g., XPhos, SPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or dioxane

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)2, the phosphine ligand, and NaOtBu.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene or dioxane, followed by piperazine and 4-bromobenzaldehyde.

-

Seal the tube and heat the reaction mixture with stirring for the required time (typically monitored by TLC or GC-MS).

-

After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Considerations for Optimization: The choice of ligand, base, solvent, and temperature can significantly impact the reaction's efficiency. A screening of these parameters is often necessary to achieve optimal yields.

Pathway 3: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[7] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a cost-effective alternative, especially when using aryl iodides as substrates.[7]

Mechanistic Overview

The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.[8] A plausible pathway includes:

-

Formation of a copper(I)-amide species from the reaction of a Cu(I) salt with piperazine in the presence of a base.

-

Oxidative addition of the aryl halide (e.g., 4-iodobenzaldehyde) to the copper(I)-amide to form a Cu(III) intermediate.

-

Reductive elimination of the product, regenerating a Cu(I) species.

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4,4'-(1,4-piperazinediyl)bis-Benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

A Technical Guide to the Solubility of 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde in Common Solvents

Foreword: Addressing a Critical Data Gap in Material Science and Drug Discovery

4,4'-(Piperazine-1,4-diyl)dibenzaldehyde is a symmetrical aromatic dialdehyde built on a central piperazine scaffold. Its rigid structure and reactive aldehyde groups make it a valuable building block in the synthesis of polymers, covalent organic frameworks (COFs), and complex pharmaceutical intermediates.[1] Despite its utility, a significant gap exists in the publicly available scientific literature: there is a notable lack of quantitative solubility data for this compound in common laboratory solvents. This guide is designed to address this gap, providing researchers, scientists, and drug development professionals with a foundational understanding of its likely solubility profile and, more importantly, a robust, self-validating experimental framework to determine its solubility with precision.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

In the absence of empirical data, we can predict the solubility behavior of this compound by analyzing its molecular structure (Figure 1) through the foundational principle of "like dissolves like."[2]

Molecular Structure Analysis:

-

Polar Features: The molecule contains four heteroatoms (two nitrogen, two oxygen) with lone pairs of electrons, capable of acting as hydrogen bond acceptors. The carbonyl groups (C=O) of the aldehydes introduce significant polarity.

-

Non-Polar Features: The structure is dominated by two phenyl rings and the hydrocarbon backbone of the piperazine ring, contributing to significant non-polar, hydrophobic character. The overall molecule is large (M.Wt: 294.35 g/mol ) and symmetrical.[1][3]

-

Hydrogen Bonding: While it can accept hydrogen bonds from protic solvents (like water or alcohols), it lacks hydrogen bond donor groups (like -OH or -NH).

Predicted Solubility: Based on this structure, the molecule possesses a mixed polarity. It is too large and hydrophobic to be readily soluble in water. However, the polar groups suggest it will be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions, and moderately soluble in polar protic solvents. Its solubility in non-polar solvents is expected to be low.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The large non-polar surface area from the benzene rings will likely dominate over potential hydrogen bonding with the solvent.[4][5] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | Moderate to High | Strong dipole-dipole interactions between the solvent and the polar carbonyl and piperazine groups should facilitate dissolution. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The molecule's polarity is too significant for effective solvation by non-polar solvents.[6][7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can effectively solvate the aromatic portions of the molecule. |

Experimental Determination of Solubility: A Validated Protocol

To overcome the limitations of theoretical prediction, direct experimental measurement is essential. The isothermal shake-flask method is a globally recognized and reliable technique for determining the equilibrium solubility of a compound.[8][9][10][11] This protocol provides a self-validating system to generate accurate and reproducible data.

Causality Behind the Experimental Design

The core principle is to create a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with the undissolved solid. By separating the solid and accurately measuring the concentration of the solute in the solution, we determine its solubility.[8][11]

-

Choice of Method: The shake-flask method is chosen for its simplicity and accuracy, ensuring that true thermodynamic equilibrium is reached, which is critical for applications like formulation and crystallization.[8][11]

-

Quantification Technique: UV-Visible spectrophotometry is selected for quantification. Aromatic compounds like this one exhibit strong UV absorbance, allowing for sensitive and accurate concentration measurement based on the Beer-Lambert Law.

-

Equilibration Time: A sufficient incubation time (e.g., 24-48 hours) with agitation is crucial to ensure the system reaches equilibrium.[11] Samples are often tested at multiple time points (e.g., 24h and 48h) to validate that the concentration is no longer changing.[9]

Detailed Step-by-Step Methodology

Objective: To quantitatively determine the solubility of this compound in a chosen solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

UV-Vis Spectrophotometer and quartz cuvettes

Protocol Steps:

Part A: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of the chosen solvent in a volumetric flask. This creates a stock solution of known concentration (approx. 1 mg/mL).

-

Create Standard Dilutions: Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing concentration.

-

Measure Absorbance: Using the spectrophotometer, measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max). The aromatic nature of the compound suggests λ_max will be in the 200-400 nm range.[12]

-

Plot Calibration Curve: Plot absorbance versus concentration. The resulting graph should be a straight line that passes through the origin, validating the Beer-Lambert Law for this compound in the chosen solvent.

Part B: Solubility Measurement (Shake-Flask) 5. Add Excess Solute: Add an excess amount of solid this compound to a vial (e.g., add 20 mg to 5 mL of solvent). The key is to ensure undissolved solid remains after equilibration. 6. Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker (e.g., 25 °C). Agitate for 24 to 48 hours to allow the solution to reach equilibrium.[11] 7. Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle. 8. Sample Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microcrystals. 9. Dilution and Analysis: Accurately dilute the filtered saturate solution with the solvent so that its absorbance falls within the linear range of your calibration curve. 10. Measure Absorbance: Measure the absorbance of the diluted sample at λ_max. 11. Calculate Solubility: Use the equation from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to calculate the final solubility of the compound in the solvent.

Visualization of Experimental Workflow

The logical flow of the experimental protocol is crucial for ensuring reproducibility and accuracy. The following diagram outlines the key decision and action points in the process.

Caption: Logical workflow for quantitative solubility determination.

Conclusion and Best Practices

This guide establishes a theoretical framework for the solubility of this compound and provides a comprehensive, actionable protocol for its precise experimental determination. While predicted to be most soluble in polar aprotic solvents like DMSO and DMF, empirical validation is paramount for any research or development application. Adherence to the detailed shake-flask protocol will empower researchers to generate reliable, in-house data, thereby overcoming the current information deficit and enabling more efficient synthesis, purification, and formulation development.

References

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Organic Process Research & Development. (2020, December 24). Retrieved from [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 12). Retrieved from [Link]

- Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Retrieved from [Link]

- Shayan, M., & Zare, M. (2022). Physics-Based Solubility Prediction for Organic Molecules. Molecules, 27(15), 4983.

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Retrieved from [Link]

-

Solubility Testing – Shake Flask Method - BioAssay Systems. Retrieved from [Link]

-

Piperazine - Solubility of Things. Retrieved from [Link]

- Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Sciences.

- de Oliveira, A. C. C., & Löbenberg, R. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 51-59.

- Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

-

Piperazine - Wikipedia. Retrieved from [Link]

-

Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene) - Applied Analytics. Retrieved from [Link]

-

Piperazine - New World Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). Piperazine. Retrieved from [Link]

-

Physical Properties of Ketones and Aldehydes | OpenOChem Learn. Retrieved from [Link]

-

Physical Properties of Aldehydes and Ketones - NCERT. Retrieved from [Link]

-

Physical Properties of Aldehydes and Ketones - eCampusOntario Pressbooks. Retrieved from [Link]

- Li, Y., et al. (2021). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Chemical Engineering Journal, 421, 127757.

-

14.10: Properties of Aldehydes and Ketones - Chemistry LibreTexts. (2022, September 15). Retrieved from [Link]

-

4.4: UV-Visible Spectroscopy - Chemistry LibreTexts. (2022, August 28). Retrieved from [Link]

-

Aldehyde - Organic, Reactivity, Carboxylic Acids - Britannica. (2025, December 23). Retrieved from [Link]

- Vogt, F., et al. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Analytica Chimica Acta, 422(2), 187-198.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Xu, R., et al. (2009). 4,4′-[Piperazine-1,4-diylbis(propylenenitrilomethylidyne)]diphenol. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3053.

Sources

- 1. This compound | C18H18N2O2 | CID 3006251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 5. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. Piperazine [medbox.iiab.me]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde

This document provides an in-depth technical guide on the core spectral characterization techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the bifunctional aromatic compound 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize this versatile building block.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₈H₁₈N₂O₂ and a molecular weight of 294.35 g/mol , is a highly symmetrical molecule of significant interest in synthetic chemistry.[1][2][3] Its structure is characterized by a central piperazine ring linking two para-substituted benzaldehyde moieties. This unique arrangement provides a rigid and well-defined scaffold, while the terminal aldehyde groups offer reactive sites for a multitude of chemical transformations.[4]

These reactive aldehyde functionalities are particularly effective in condensation reactions with amines to form imine bonds, making this compound a crucial precursor for the synthesis of Schiff bases, polymers, and highly ordered crystalline structures like Covalent Organic Frameworks (COFs).[4] Given its role as a fundamental building block, a thorough understanding of its structural and electronic properties through spectral analysis is paramount for quality control, reaction monitoring, and final product characterization.

This guide explains the expected spectral outcomes and provides the underlying rationale for these predictions based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. Due to the molecule's high degree of symmetry (C₂h point group), a relatively simple set of signals is anticipated in both ¹H and ¹³C NMR spectra.

Expertise in Action: Causality Behind NMR Experimental Choices

The choice of solvent and internal standard is critical for accurate NMR analysis. Deuterated chloroform (CDCl₃) is a common initial choice for compounds of this nature. However, if solubility is limited, dimethyl sulfoxide (DMSO-d₆) can be employed, though it may influence the chemical shifts of labile protons if any were present. Tetramethylsilane (TMS) is the universally accepted internal standard for calibrating the chemical shift scale to 0 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon atom and to enhance signal-to-noise through the Nuclear Overhauser Effect (NOE).[4]

Self-Validating Protocol: NMR Sample Preparation and Acquisition

A robust NMR protocol ensures reproducibility and accuracy. The following workflow is a self-validating system for acquiring high-quality NMR data.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean, dry NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.[4]

-

-

¹H NMR Acquisition:

-

Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).[4]

-

Employ a standard single-pulse experiment (e.g., a 90° pulse).

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the full range of carbon signals (typically 0-200 ppm).[4]

-

Use a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

-

Acquire a significantly larger number of scans compared to ¹H NMR (often several hundred to thousands) due to the low natural abundance of the ¹³C isotope.[4]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.[4]

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aldehydic, aromatic, and piperazine protons.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.85 | Singlet (s) | 2H | Aldehydic Protons (-CHO) | The strong electron-withdrawing effect of the carbonyl oxygen heavily deshields the aldehydic proton, shifting it far downfield.[5][6] |

| ~7.75 | Doublet (d) | 4H | Aromatic Protons (ortho to CHO) | These protons are deshielded by the aldehyde group and are ortho to the piperazine nitrogen. They are split by the adjacent meta protons. |

| ~6.95 | Doublet (d) | 4H | Aromatic Protons (meta to CHO) | These protons are shielded relative to their ortho counterparts and are ortho to the electron-donating nitrogen atom. Split by ortho protons. |

| ~3.45 | Singlet (s) | 8H | Piperazine Protons (-CH₂-) | Due to rapid chair-to-chair interconversion at room temperature, the axial and equatorial protons become equivalent, resulting in a singlet.[4] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals due to the molecule's symmetry.

| Predicted δ (ppm) | Assignment | Rationale |

| ~190.0 | Carbonyl C (C=O) | The carbonyl carbon is highly deshielded and appears at the lowest field, typical for aromatic aldehydes.[7] |

| ~155.0 | Aromatic C (C-N) | The aromatic carbon directly bonded to the electron-donating piperazine nitrogen is significantly deshielded. |

| ~132.0 | Aromatic C (C-CHO) | The carbon to which the aldehyde group is attached. |

| ~129.5 | Aromatic CH (ortho to CHO) | Aromatic CH carbons ortho to the aldehyde group. |

| ~114.0 | Aromatic CH (meta to CHO) | These carbons are ortho to the nitrogen and are expected to be the most shielded of the aromatic carbons due to nitrogen's donating effect. |

| ~48.0 | Piperazine C (-CH₂-) | The methylene carbons of the piperazine ring appear in the aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an essential technique for confirming the presence of key functional groups within the molecule. The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the aldehyde and aromatic components.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| ~2820 and ~2720 | Medium | Aldehydic C-H Stretch | This pair of bands, known as a Fermi doublet, is highly characteristic of the C-H bond in an aldehyde and is a key diagnostic feature distinguishing it from a ketone.[5][8][9] |

| ~1690 | Strong | Carbonyl (C=O) Stretch | A very strong and sharp absorption is expected for the carbonyl group. Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic aldehyde (~1730 cm⁻¹).[9][10][11] |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Bending | These absorptions are characteristic of the benzene ring itself and confirm the presence of the aromatic system.[10] |

| ~1250 | Medium-Strong | Aromatic C-N Stretch | This band corresponds to the stretching vibration of the bond between the aromatic ring and the piperazine nitrogen. |

| ~830 | Strong | Aromatic C-H Out-of-Plane Bend | A strong band in this region is indicative of 1,4-disubstitution (para) on a benzene ring. |

Self-Validating Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum and perform a Fourier transform to generate the final IR spectrum (transmittance vs. wavenumber).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the accurate molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.

Ionization and Fragmentation: A Mechanistic View

For a molecule like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely yield a prominent protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that would induce more extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[4]

The fragmentation of piperazine derivatives is well-documented and typically involves cleavages of the C-N bonds within the piperazine ring and the bonds connecting the ring to the aromatic substituents.[1][12]

Predicted Mass Spectrum Data (ESI and EI)

Electrospray Ionization (ESI-MS):

-

Expected m/z: 295.1441

-

Assignment: [M+H]⁺ (Protonated Molecule)

-

Rationale: In positive ion mode ESI, protonation typically occurs on one of the basic nitrogen atoms of the piperazine ring. This would be the base peak with very little fragmentation. The calculated exact mass of the neutral molecule C₁₈H₁₈N₂O₂ is 294.1368 Da.[1]

Electron Ionization (EI-MS):

-

Expected m/z: 294

-

Assignment: M⁺ (Molecular Ion)

-

Rationale: The molecular ion peak should be visible, though its intensity may vary.

-

Key Predicted Fragments:

-

m/z 147: This would correspond to the cleavage of the piperazine ring in half, resulting in a [C₉H₉NO]⁺ fragment.

-

m/z 132: Loss of a formyl group (-CHO) from the m/z 147 fragment.

-

m/z 119: A fragment corresponding to [C₈H₇O]⁺, the benzaldehyde moiety.

-

m/z 91: A common tropylium ion fragment [C₇H₇]⁺ resulting from rearrangement of the benzyl portion.[1]

-

m/z 70 & 56: Characteristic fragment ions for the piperazine ring itself.[1]

-

Self-Validating Protocol: Mass Spectrometry Analysis

The following outlines a general procedure for analysis by GC-MS (for EI) or LC-MS (for ESI).

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of ~1-10 µg/mL for analysis.

-

-

Instrumentation (LC-MS for ESI):

-

Utilize a liquid chromatograph coupled to a mass spectrometer. A C18 column is typically used for reverse-phase separation.

-

The mobile phase is often a gradient of water and acetonitrile containing a small amount of formic acid (0.1%) to promote protonation.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound.

-

-

Instrumentation (GC-MS for EI):

-

Data Acquisition:

-

Inject the sample into the instrument.

-

Acquire data over a mass range that encompasses the expected molecular ion and fragment masses (e.g., m/z 40-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for ESI, M⁺ for EI).

-

Analyze the fragmentation pattern and compare it to predicted pathways or library spectra to confirm the structure.

-

Conclusion

The comprehensive spectral analysis of this compound provides a complete picture of its molecular identity and purity. The anticipated NMR spectra are defined by the molecule's symmetry, with distinct signals for the aldehydic, aromatic, and piperazine protons and carbons. The IR spectrum serves to confirm the critical functional groups, most notably the conjugated aldehyde. Finally, mass spectrometry validates the molecular weight and offers structural confirmation through predictable fragmentation pathways. Together, these techniques form a self-validating system of analysis, ensuring the quality and identity of this important chemical building block for its advanced applications in research and development.

References

- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

- Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. (n.d.).

-

Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Raymond J. Abr - Modgraph. (n.d.). Retrieved January 14, 2026, from [Link]

-

Aldehydes. (n.d.). Retrieved January 14, 2026, from [Link]

-

Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group - Optica Publishing Group. (n.d.). Retrieved January 14, 2026, from [Link]

-

Proton nuclear magnetic resonance - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 14, 2026, from [Link]

-

Example 8. (n.d.). Retrieved January 14, 2026, from [Link]

-

4 - Supporting Information. (n.d.). Retrieved January 14, 2026, from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved January 14, 2026, from [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2023, November 20). Retrieved January 14, 2026, from [Link]

-

Overtone spectroscopy of some benzaldehyde derivatives - Indian Academy of Sciences. (n.d.). Retrieved January 14, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound | C18H18N2O2 | CID 3006251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.00% | CAS: 10159-39-4 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation | Semantic Scholar [semanticscholar.org]

- 8. guidechem.com [guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 11. Tetrachloroethylene(127-18-4) IR Spectrum [chemicalbook.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde: A Versatile Building Block in Modern Chemistry

Introduction

4,4'-(Piperazine-1,4-diyl)dibenzaldehyde, a symmetrical aromatic dialdehyde, has emerged as a significant and versatile building block in contemporary chemical synthesis. Its rigid piperazine core, coupled with the reactive aldehyde functionalities at the para positions of the two phenyl rings, offers a unique scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical overview of this compound, covering its commercial availability, synthesis, essential chemical and physical properties, and, most importantly, its applications in materials science and drug discovery. For researchers and professionals in drug development, the inherent properties of the piperazine moiety, a common pharmacophore, make this compound a particularly interesting starting material for the design and synthesis of novel therapeutic agents.

Commercial Availability

This compound is readily accessible from a variety of commercial chemical suppliers, ensuring its availability for research and development purposes. The typical purity offered is ≥98%, which is suitable for most synthetic applications. When sourcing this compound, it is crucial to consider factors such as purity, available quantities, and lead times.

Table 1: Commercial Supplier Information for this compound

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| ChemScene | 10159-39-4 | 294.35 | ≥98% | 4°C, stored under nitrogen |

| Sigma-Aldrich | 10159-39-4 | 294.35 | Not specified | Not specified |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should consult individual supplier websites for the most current data.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthetic chemistry.

Table 2: Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 294.35 g/mol |

| CAS Number | 10159-39-4 |

| IUPAC Name | 4-[4-(4-formylphenyl)piperazin-1-yl]benzaldehyde |

| Synonyms | Benzaldehyde, 4,4'-(1,4-piperazinediyl)bis- |

| SMILES | C1CN(CCN1C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and efficient method involves the reaction of piperazine with two equivalents of 4-fluorobenzaldehyde. The electron-withdrawing nature of the aldehyde group activates the aromatic ring towards nucleophilic attack by the secondary amines of the piperazine ring.

Detailed Synthesis Protocol

The following protocol is adapted from a documented synthetic procedure and provides a reliable method for the laboratory-scale preparation of this compound[2].

Materials:

-

Piperazine

-

4-Fluorobenzaldehyde

-

2-Methoxyethanol

-

Water (H₂O)

Procedure:

-

Dissolve piperazine (1.0 g, 11.62 mmol) in a mixture of H₂O (18 mL) and 2-methoxyethanol (20 mL) in a round-bottom flask.

-

Heat the mixture to reflux.

-

Separately, dissolve 4-fluorobenzaldehyde (0.63 mL, 5.81 mmol) in 2-methoxyethanol (5 mL).

-

Add the 4-fluorobenzaldehyde solution dropwise to the refluxing piperazine solution.

-

Continue to reflux the reaction mixture for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into H₂O (50 mL).

-

A light yellow precipitate will form. Collect the precipitate by filtration.

-

Dry the solid to obtain this compound. This method has been reported to yield a yellow solid with a 93% yield[2].

Characterization

The structural confirmation of the synthesized this compound is crucial and is typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzaldehyde rings and the methylene protons of the piperazine ring. The aldehyde protons will appear as a characteristic singlet in the downfield region (around 9-10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the aldehyde groups, the aromatic carbons, and the carbons of the piperazine ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the C=O stretching of the aldehyde groups (typically around 1700-1680 cm⁻¹), C-H stretching of the aromatic rings, and C-N stretching of the piperazine moiety.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable precursor in several areas of chemical research, with notable applications in the synthesis of advanced materials and bioactive molecules.

Building Block for Covalent Organic Frameworks (COFs)

The two aldehyde functional groups of this compound make it an excellent candidate for the construction of porous crystalline polymers known as Covalent Organic Frameworks (COFs). Through condensation reactions with multitopic amines, it can form imine-linked COFs. The rigid and well-defined geometry of the dibenzaldehyde dictates the topology of the resulting framework, leading to materials with high surface areas and ordered pore structures. These COFs have potential applications in gas storage, separation, and catalysis.

Precursor for Bioactive Heterocycles in Drug Discovery

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs. This is due to its ability to improve the pharmacokinetic properties of a molecule, such as solubility and bioavailability. This compound serves as a versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

A notable example is its use in the synthesis of hybrid heterocycles with antimicrobial activity. The aldehyde groups can readily undergo multicomponent reactions, such as the Hantzsch and Biginelli reactions, to construct complex ring systems.

A study has demonstrated the synthesis of new hybrid compounds by reacting this compound with other reagents to create bis-heterocycles linked by the 1,4-diphenylpiperazine core[3]. Some of the synthesized compounds exhibited significant antibacterial and antifungal activities[3].

General Synthetic Scheme:

This approach highlights the utility of this compound as a scaffold to generate libraries of diverse compounds for biological screening, a cornerstone of modern drug discovery. The resulting molecules can be further optimized to enhance their potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a commercially available and synthetically accessible compound with significant potential for researchers, scientists, and drug development professionals. Its well-defined structure and reactive aldehyde groups make it a valuable building block for the creation of advanced materials like COFs and, more importantly for the pharmaceutical industry, as a versatile precursor for the synthesis of novel bioactive heterocyclic compounds. The inherent drug-like properties of the piperazine moiety, combined with the synthetic tractability of the dibenzaldehyde, position this molecule as a key intermediate in the ongoing quest for new and effective therapeutic agents. As the demand for novel molecular scaffolds in drug discovery continues to grow, the applications of this compound are poised to expand, further solidifying its importance in the field of chemical and pharmaceutical sciences.

References

-

Al-Ostath, A., El-Sayed, N. N. E., & Al-Zaqri, N. (2023). Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. ACS Omega, 8(35), 31971–31985. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound | C18H18N2O2 | CID 3006251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-(1,4-piperazinediyl)bis-Benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies on 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde

An In-Depth Technical Guide on the Theoretical Studies of 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a symmetrical aromatic compound featuring a central piperazine ring linked to two para-substituted benzaldehyde moieties. Its rigid structure, coupled with the reactive aldehyde functional groups, makes it a highly versatile building block in several fields, including supramolecular chemistry, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical studies on this molecule, covering its synthesis, structural characterization, and computational analysis. We delve into the causality behind experimental choices, validate protocols, and ground our claims in authoritative references.

Molecular Structure and Significance

This compound, with the chemical formula C₁₈H₁₈N₂O₂ and a molecular weight of 294.35 g/mol , is a molecule of significant interest.[1] The central piperazine core, a six-membered ring containing two nitrogen atoms at opposite positions, can adopt various conformations, influencing the overall molecular geometry. The two benzaldehyde arms provide sites for a wide range of chemical reactions, making this compound a valuable precursor for the synthesis of more complex structures. Its derivatives have shown promise in the development of novel antimicrobial and anticancer agents.[2][3]

Caption: 2D structure of this compound.

Synthesis and Spectroscopic Characterization

Synthesis

A common and efficient method for synthesizing this compound involves the nucleophilic aromatic substitution reaction between piperazine and 4-fluorobenzaldehyde.[4] The fluorine atom acts as a good leaving group, and the reaction is typically carried out in a high-boiling point solvent mixture to ensure the reaction goes to completion.

-

Dissolve piperazine (1.0 g, 11.62 mmol) in a mixture of water (18 mL) and 2-methoxyethanol (20 mL).

-

Heat the mixture to reflux.

-

Slowly add a solution of 4-fluorobenzaldehyde (0.63 mL, 5.81 mmol) dissolved in 2-methoxyethanol (5 mL).

-

Continue to reflux the reaction mixture for 12 hours.

-

After cooling to room temperature, pour the mixture into water (50 mL) to precipitate the product.

-

Filter the light yellow precipitate and dry to obtain the final product. A yield of 93% has been reported for this method.[4]

Caption: Workflow for the synthesis of the title compound.

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzaldehyde rings, the aldehyde proton (around 9-10 ppm), and the protons of the piperazine ring.[2][5] |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the carbons of the piperazine ring.[2][5] |

| IR Spectroscopy | A strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the aldehyde group, and C-N stretching vibrations for the piperazine ring.[6][7] |

| UV-Vis Spectroscopy | Absorption bands in the UV region corresponding to π-π* transitions of the aromatic rings.[8][9] |

Theoretical Structural Analysis

Single-Crystal X-ray Diffraction

Caption: Conceptual representation of a crystal lattice.

Computational Chemistry: DFT Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems.[13] For this compound, DFT calculations can provide valuable insights into its geometry, electronic properties, and vibrational frequencies.[14]

Key applications of DFT for this molecule include:

-

Geometry Optimization: To find the most stable conformation of the molecule and calculate parameters like bond lengths and angles.

-